molecular formula C11H11FO2S B13326923 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid

1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid

Cat. No.: B13326923
M. Wt: 226.27 g/mol
InChI Key: WBTJZARDVALLSQ-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2S It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-fluorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 2-fluorothiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenylthio group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is unique due to the presence of both a fluorophenylthio group and a cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11FO2S

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2S/c12-8-4-1-2-5-9(8)15-11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

WBTJZARDVALLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=CC=CC=C2F

Origin of Product

United States

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